Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
Benzyl 3,7-diazabicyclo[331]nonane-3-carboxylate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of the 3,7-diazabicyclo[331]nonane structure, which is known for its presence in various naturally occurring alkaloids
Preparation Methods
The synthesis of Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of 3,7-diazabicyclo[3.3.1]nonane with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like THF, dichloromethane, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate can be compared with other similar compounds, such as:
3,7-diazabicyclo[3.3.1]nonane derivatives: These compounds share the same bicyclic structure but differ in their substituents, leading to variations in their chemical and biological properties.
Bispidine derivatives: These compounds have a similar bicyclic structure and are known for their presence in naturally occurring alkaloids like sparteine and cytisine.
Other bicyclic amines: Compounds like 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane also share structural similarities and are studied for their unique properties.
Benzyl 3,7-diazabicyclo[33
Properties
IUPAC Name |
benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-13-6-14(10-17)8-16-7-13/h1-5,13-14,16H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEBKTOSSKZINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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